molecular formula C22H19N3O3S B3625707 N-[4-(cyanomethyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide

N-[4-(cyanomethyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide

Cat. No.: B3625707
M. Wt: 405.5 g/mol
InChI Key: MDRIWFBXUOCDLQ-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide is a complex organic compound that features a cyanomethyl group attached to a phenyl ring, which is further connected to a benzamide structure

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-25(29(27,28)19-7-3-2-4-8-19)21-10-6-5-9-20(21)22(26)24-18-13-11-17(12-14-18)15-16-23/h2-14H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRIWFBXUOCDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide sources under controlled conditions.

    Attachment to the phenyl ring: The cyanomethyl group is then introduced to the phenyl ring through electrophilic aromatic substitution.

    Formation of the benzamide structure: The final step involves the formation of the benzamide structure through amide bond formation, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanomethyl group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It may be utilized in the development of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study molecular interactions and pathways.

    Industrial Applications: It may find use in the production of specialty chemicals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide
  • N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenylmethyl)amino]benzamide

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(cyanomethyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide
Reactant of Route 2
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N-[4-(cyanomethyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide

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